Cinnamic acid, 2-bornyl ester, endo-
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Overview
Description
Bornyl cinnamate is a cinnamate ester.
Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, including "Cinnamic acid, 2-bornyl ester, endo-", have been noted for their potential as anticancer agents. The 3-phenyl acrylic acid functionality in cinnamic acids offers various reactive sites, leading to the exploration of cinnamoyl derivatives as antitumor agents. Despite their rich medicinal tradition, these compounds, including their anticancer potentials, remained underutilized for decades until recent attention towards various cinnamoyl derivatives and their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Electro-organic Chemistry
The cathodic reduction of cinnamate esters formed with chiral alcohols, such as the bornyl ester, proceeds smoothly with high stereoselectivity. This process yields diastereoisomeric mixtures of esters, and a diastereoisomeric excess of over 95% is achieved using the bornyl ester. These reactions are significant for the synthesis of complex organic molecules and have been studied in detail, showcasing the versatility of cinnamic acid derivatives in electro-organic chemistry (Utley, Güllü, & Motevalli, 1995).
Antioxidant Activity
Cinnamic acid and some of its derivatives, including esters, have been evaluated for their antioxidant activity. The esterification of cinnamic acid leads to derivatives that demonstrate enhanced antioxidant properties. This activity is important in various fields, including food preservation, pharmaceuticals, and cosmetics, where the prevention of oxidation is crucial (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Industrial Applications
In the industry, especially in food and cosmetics, cinnamic acid is used due to its low toxicity and a range of physiological functions like antioxidant, antimicrobial, and anti-cancer activities. It's utilized as a raw material for preservatives and as an ingredient in skin protection agents. Cinnamoyl esters, such as "Cinnamic acid, 2-bornyl ester, endo-", due to their antioxidant activity, are also used in these industries (Skalková & Csomorová, 2016).
Cell Wall Polymer Interaction
Cinnamic acid derivatives are involved in forming ester-ether bridges between cell wall polymers, as seen in wheat and phalaris internodes. These bridges play a crucial role in plant structural integrity and have implications for understanding plant cell wall composition and potential applications in bioengineering and agriculture (Lam, Iiyama, & Stone, 1992).
properties
CAS RN |
41755-67-3 |
---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+ |
InChI Key |
ACTRLDZRLKIJEH-MDZDMXLPSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC=CC=C3)C)C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C |
Other CAS RN |
41755-67-3 |
synonyms |
bornyl cinnamate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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